

Application Note: High-Yield Synthesis of Dicarboxylic Acid Esters with Trimethylhexanol

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Compound of Interest

Compound Name: Trimethylhexanol

Cat. No.: B073689

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Abstract

This application note provides a detailed protocol for the efficient synthesis of diesters from dicarboxylic acids and 3,5,5-**trimethylhexanol** via Fischer esterification. This method is crucial for researchers in materials science and drug development requiring the synthesis of high molecular weight, branched esters for applications such as specialized lubricants, plasticizers, and drug delivery systems. The protocol details a robust and high-yield procedure, including reaction setup, purification, and characterization of the final product.

Introduction

The esterification of dicarboxylic acids with long-chain, branched alcohols like 3,5,5-**trimethylhexanol** is a key chemical transformation for producing molecules with tailored physical and chemical properties. These resulting diesters often exhibit desirable characteristics such as high viscosity indices, low pour points, and excellent thermal stability. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used and effective method for this purpose.^[1] The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water to form the ester. To drive the reaction equilibrium towards the product, water is typically removed as it is formed, often through azeotropic distillation.^[2] This document outlines a specific protocol for the synthesis of bis(3,5,5-trimethylhexyl) adipate from adipic acid and 3,5,5-**trimethylhexanol**, serving as a representative example for the esterification of various dicarboxylic acids.

Experimental Protocol

This protocol is adapted from established procedures for the esterification of dicarboxylic acids with branched alcohols, such as 2-ethylhexanol.^{[3][4]}

Materials:

- Adipic Acid
- **3,5,5-Trimethylhexanol**
- p-Toluenesulfonic acid monohydrate (p-TSA)
- Toluene
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Dichloromethane (for chromatography, if necessary)
- Alumina (for chromatography, if necessary)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine adipic acid (1.0 eq), 3,5,5-**trimethylhexanol** (2.2 eq), p-toluenesulfonic acid monohydrate (0.01 eq), and toluene (approximately 2 mL per gram of adipic acid).
- **Esterification Reaction:** Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring.^[3] The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for 4-8 hours, or until the theoretical amount of water has been collected.^[3]
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.
 - The crude product can be further purified by vacuum distillation or column chromatography on alumina with a suitable eluent like dichloromethane to yield the pure diester.^[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of bis(3,5,5-trimethylhexyl) adipate, based on typical yields and conditions for similar esterifications.[3][4]

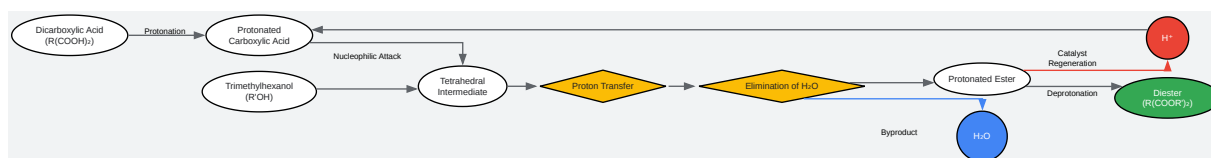
Parameter	Value	Reference
Reactants		
Adipic Acid	1.0 molar equivalent	[3]
3,5,5-Trimethylhexanol	2.2 molar equivalents	[3]
Catalyst		
p-Toluenesulfonic acid	0.5 - 1.0 mol%	[3]
Reaction Conditions		
Temperature	120 - 140 °C	[3]
Reaction Time	4 - 8 hours	[3]
Product		
Expected Yield	>90%	[4]

Characterization Data (Predicted for Bis(3,5,5-trimethylhexyl) Adipate):

- ¹H NMR (CDCl₃): δ ~4.0 ppm (t, 4H, -OCH₂-), ~2.3 ppm (t, 4H, -COCH₂-), ~1.6 ppm (m, 4H, -COCH₂CH₂-), ~1.1-1.4 ppm (m, aliphatic protons), ~0.9 ppm (s and d, methyl protons).
- ¹³C NMR (CDCl₃): δ ~173 ppm (C=O), ~65 ppm (-OCH₂-), ~34 ppm (-COCH₂-), and various signals in the aliphatic region for the alcohol backbone.
- IR (neat): ~1735 cm⁻¹ (C=O stretch), ~1170 cm⁻¹ (C-O stretch).[6]

Visualizations

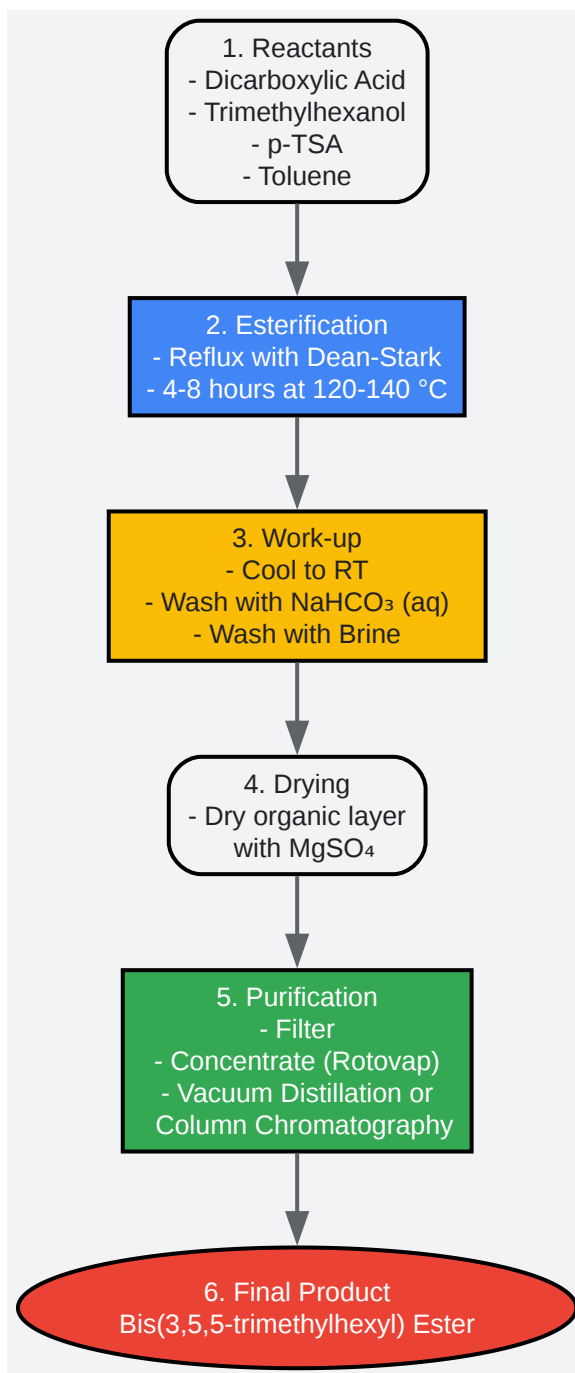
Fischer Esterification Mechanism



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Caption: Mechanism of the Fischer Esterification.

Experimental Workflow



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Caption: Experimental workflow for diester synthesis.

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